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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose

cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the

kidneys.[1] By selectively targeting SGLT2, HSK0935 offers a promising therapeutic approach

for the management of type 2 diabetes by promoting the excretion of excess glucose in the

urine. This mechanism of action is independent of insulin secretion, which can be

advantageous in various stages of the disease.

Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for HSK0935.

Table 1: In Vitro Inhibitory Activity of HSK0935
Target IC50 (nM)

Selectivity (fold)
vs. hSGLT2

Reference

Human SGLT2

(hSGLT2)
1.3 - [1][2]

Human SGLT1

(hSGLT1)
>1096 >843 [2][3]
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Table 2: In Vivo Efficacy of HSK0935 in Animal Models
Animal Model Dosage Effect Reference

Sprague-Dawley (SD)

Rats
1, 3, and 10 mg/kg

Robust urinary

glucose excretion
[2][4]

Rhesus Monkeys Not specified

Increased urinary

glucose excretion

compared to rats

[2]

Mechanism of Action
HSK0935 exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal

convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose

reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter,

HSK0935 effectively lowers the renal threshold for glucose, leading to increased urinary

glucose excretion and a subsequent reduction in blood glucose levels.
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Mechanism of SGLT2 Inhibition by HSK0935.

Experimental Protocols
Detailed experimental protocols for the characterization of HSK0935 are outlined below. These

are based on the methodologies described in the primary literature.

In Vitro SGLT1 and SGLT2 Inhibition Assay
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This protocol describes a cell-based assay to determine the inhibitory potency of HSK0935 on

human SGLT1 and SGLT2.

Preparation

Assay Procedure

Data Analysis

Culture HEK293 cells stably
expressing hSGLT1 or hSGLT2

Incubate cells with HSK0935
or vehicle control

Prepare serial dilutions
of HSK0935

Add radiolabeled substrate
(e.g., 14C-AMG)

Allow substrate uptake
at 37°C

Wash cells to remove
unbound substrate

Lyse cells

Measure radioactivity using
liquid scintillation counting

Calculate IC50 values
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Workflow for the in vitro SGLT1/SGLT2 inhibition assay.

Methodology:

Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either

human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.

Compound Preparation: HSK0935 is dissolved in a suitable solvent (e.g., DMSO) and

serially diluted to various concentrations.

Inhibition Assay:

Cells are seeded in multi-well plates and grown to confluence.

On the day of the assay, the cells are washed with a sodium-containing buffer.

The cells are then incubated with different concentrations of HSK0935 or vehicle control

for a specified period.

A radiolabeled substrate, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-

metabolizable glucose analog, is added to initiate the uptake reaction.

After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer

to remove the extracellular radiolabeled substrate.

Detection and Analysis:

The cells are lysed, and the intracellular radioactivity is measured using a liquid

scintillation counter.

The percentage of inhibition at each concentration of HSK0935 is calculated relative to the

control.

The IC50 value, the concentration of the compound that causes 50% inhibition of

substrate uptake, is determined by fitting the data to a dose-response curve.
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In Vivo Urinary Glucose Excretion Study in Rats
This protocol outlines the procedure to evaluate the effect of HSK0935 on urinary glucose

excretion in a rodent model.

Methodology:

Animal Acclimation: Male Sprague-Dawley (SD) rats are acclimated to the housing

conditions for a week before the experiment.

Dosing: The rats are fasted overnight with free access to water. On the morning of the study,

the rats are orally administered HSK0935 at various doses (e.g., 1, 3, and 10 mg/kg) or the

vehicle control.

Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages

for urine collection over a specified period (e.g., 24 hours).

Sample Analysis: The total volume of urine collected from each rat is measured. The glucose

concentration in the urine samples is determined using a glucose analyzer or a commercially

available glucose assay kit.

Data Analysis: The total amount of glucose excreted in the urine over the collection period is

calculated for each rat. The results are expressed as the mean ± standard error of the mean

(SEM) for each treatment group. Statistical analysis is performed to compare the effects of

different doses of HSK0935 with the vehicle control.

Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically

investigating HSK0935. The development of this compound may be in the preclinical stage, or

clinical trials may be registered under a different identifier. Further information from the

developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be

required to ascertain its current clinical status.[2]

Conclusion
HSK0935 is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in

preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://pdfs.semanticscholar.org/d10e/cec38489d34f234328d8f4209300401f0ca8.pdf
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1

inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and

monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation

into its clinical safety and efficacy in humans is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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